molecular formula C7H3ClF2O B148771 3-Chloro-2,4-difluorobenzaldehyde CAS No. 127675-46-1

3-Chloro-2,4-difluorobenzaldehyde

Cat. No. B148771
CAS RN: 127675-46-1
M. Wt: 176.55 g/mol
InChI Key: PDBQQCWWJXDNJO-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluorobenzaldehyde is a halogenated aromatic aldehyde with potential applications in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related compounds with similar halogen substitutions and the aldehyde functional group have been investigated. These studies offer insights into the physicochemical properties, synthesis methods, and molecular interactions that could be relevant to this compound.

Synthesis Analysis

The synthesis of halogenated benzaldehydes typically involves halogenation reactions and oxidation of the corresponding methyl groups. For instance, the synthesis of a related compound, 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, was achieved through oxidation with chromium trioxide in acetic acid/acetic anhydride, followed by hydrolysis . This suggests that a similar approach could be employed for synthesizing this compound, with appropriate adjustments for the different substitution pattern.

Molecular Structure Analysis

The molecular structure of halogenated benzaldehydes can be characterized using various spectroscopic techniques. For example, the formation of a molecular complex involving 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde was studied using IR, NMR, and UV-Vis absorption spectra . These techniques could similarly be applied to analyze the molecular structure of this compound, providing information on its electronic configuration and intermolecular interactions.

Chemical Reactions Analysis

Halogenated benzaldehydes can participate in a range of chemical reactions, including the formation of hydrogen bonds and dimerization. The vibrational modes of 2-chloro-3-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde were studied to understand the effects of hydrogen bonding and dimerization on their spectral features . These findings can be extrapolated to predict the reactivity of this compound in forming dimers or engaging in other reactions that are influenced by the presence of halogen atoms and the aldehyde group.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzaldehydes, such as their thermodynamic functions and non-linear optical properties, can be assessed using experimental and theoretical methods. The UV-Vis spectra, thermodynamic functions, and non-linear optical properties of 2-Chloro-3,4-Dimethoxybenzaldehyde were analyzed both experimentally and theoretically . These analyses provide a framework for understanding the properties of this compound, which may exhibit similar behavior due to the presence of halogen atoms and the influence of the aldehyde group on the electronic structure.

Scientific Research Applications

Matrix-isolation Infrared Spectroscopy

3-Chloro-2,4-difluorobenzaldehyde, along with its structural isomers, has been investigated using matrix-isolation infrared spectroscopy combined with UV irradiation and DFT calculations. This study provided insights into photo-induced rotational isomerism, identifying two rotamers (anti and syn) upon photoexcitation. The energy differences between these rotamers have been evaluated, offering valuable data for understanding the molecular structure and behavior of such compounds in various environments (Itoh et al., 2011).

Hydrogen-bonded Chains and Sheets

Research on 2,4-difluorobenzaldehyde isonicotinoylhydrazone has uncovered its ability to form π-stacked hydrogen-bonded chains of rings, which are further linked into sheets by π–π stacking interactions. This structural arrangement is significant for the development of new materials and understanding molecular interactions, showcasing the potential of this compound derivatives in creating complex molecular architectures (Wardell et al., 2005).

Cyclocondensation Reactions

The compound has also been studied in the context of base-catalyzed cyclocondensation reactions, particularly in the synthesis of 5,6-dihydro-2-thiouracil derivatives from 2,6-difluorobenzaldehyde and related compounds. These findings have implications for the synthesis of novel compounds with potential applications in various fields, including pharmaceuticals (Al-Omar et al., 2010).

Synthetic Methodologies

A synthesis experiment for 2,4-difluorobenzaldehyde from 1,3-difluorobenzene and carbon monoxide highlighted the impact of catalysts and reaction conditions on yield and purity. This research is critical for optimizing the production of fluorinated benzaldehydes, which are valuable intermediates in organic synthesis (Zhou Fengjun, 2005).

Anticancer Activity

The synthesis of fluorinated analogues of combretastatin A-4 using fluorinated benzaldehydes, including 2,4-difluorobenzaldehyde, demonstrates the compound's role in medicinal chemistry. These analogues, developed for their in vitro anticancer properties, show the broader applicability of this compound derivatives in designing potent therapeutic agents (Lawrence et al., 2003).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-chloro-2,4-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBQQCWWJXDNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395716
Record name 3-Chloro-2,4-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127675-46-1
Record name 3-Chloro-2,4-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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